molecular formula C20H25N5O3S B2562562 (Z)-3-phenyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acrylamide CAS No. 1021222-15-0

(Z)-3-phenyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acrylamide

Cat. No.: B2562562
CAS No.: 1021222-15-0
M. Wt: 415.51
InChI Key: XQARMUVBVRXCGB-HJWRWDBZSA-N
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Description

(Z)-3-phenyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acrylamide is a complex organic compound characterized by its unique structural features, including a phenyl group, a pyrimidinyl-substituted piperazine, and a sulfonyl propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-phenyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acrylamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Piperazine Derivative: The initial step involves the reaction of pyrimidine with piperazine under controlled conditions to form 4-(pyrimidin-2-yl)piperazine.

    Sulfonylation: The piperazine derivative is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group, forming 3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl chloride.

    Acrylamide Formation: The final step involves the reaction of the sulfonylated intermediate with (Z)-3-phenylacrylamide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-phenyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, targeting the sulfonyl group or the double bond in the acrylamide moiety.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the pyrimidine ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the corresponding alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-phenyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-phenyl-N-(3-(piperazin-1-yl)sulfonyl)propyl)acrylamide: Lacks the pyrimidinyl substitution, which may affect its binding affinity and specificity.

    (Z)-3-phenyl-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acrylamide: Contains a pyridinyl group instead of pyrimidinyl, potentially altering its electronic properties and reactivity.

    (Z)-3-phenyl-N-(3-((4-(triazol-2-yl)piperazin-1-yl)sulfonyl)propyl)acrylamide: Features a triazole ring, which may confer different biological activities.

Uniqueness

The uniqueness of (Z)-3-phenyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acrylamide lies in its specific combination of functional groups, which can provide a balance of hydrophobic and hydrophilic properties, as well as potential for diverse chemical reactivity and biological activity.

Properties

IUPAC Name

(Z)-3-phenyl-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3S/c26-19(9-8-18-6-2-1-3-7-18)21-12-5-17-29(27,28)25-15-13-24(14-16-25)20-22-10-4-11-23-20/h1-4,6-11H,5,12-17H2,(H,21,26)/b9-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQARMUVBVRXCGB-HJWRWDBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCCNC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCCNC(=O)/C=C\C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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